molecular formula C17H19N3O2 B250372 N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide

カタログ番号: B250372
分子量: 297.35 g/mol
InChIキー: GNZZETLZJIDXSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) delta. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. PI3K delta is another important enzyme that plays a role in the survival and proliferation of cancer cells. By inhibiting these enzymes, this compound disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax. This compound has also been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One of the main advantages of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide is its potency and selectivity for BTK and PI3K delta, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the development of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide. One possibility is the combination of this compound with other anti-cancer drugs to enhance its efficacy. Another possibility is the development of this compound for the treatment of other diseases, such as autoimmune disorders. Finally, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound in clinical settings.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine its efficacy and safety in clinical settings and identify potential future directions for its development.

合成法

The synthesis of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide involves several steps, starting with the reaction of 3,4,5-trimethyl-1H-pyrazole with 4-nitrobenzoyl chloride to form 4-nitro-N-{3,4,5-trimethyl-1H-pyrazol-1-yl}benzamide. This intermediate is then reduced to the corresponding amine using palladium on carbon. The amine is then coupled with cyclopropanecarboxylic acid in the presence of EDCI/HOBt to yield this compound.

科学的研究の応用

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound inhibits the growth of cancer cells by targeting key signaling pathways, such as BTK and PI3K.

特性

分子式

C17H19N3O2

分子量

297.35 g/mol

IUPAC名

N-[4-(3,4,5-trimethylpyrazole-1-carbonyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H19N3O2/c1-10-11(2)19-20(12(10)3)17(22)14-6-8-15(9-7-14)18-16(21)13-4-5-13/h6-9,13H,4-5H2,1-3H3,(H,18,21)

InChIキー

GNZZETLZJIDXSL-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C

正規SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。